molecular formula C8H13N3O B1489501 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile CAS No. 1789104-08-0

3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile

Numéro de catalogue: B1489501
Numéro CAS: 1789104-08-0
Poids moléculaire: 167.21 g/mol
Clé InChI: BQZRRJWQHRPZKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing piperidine derivative characterized by a central 3-oxopropanenitrile scaffold linked to a 4-aminopiperidine moiety. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing kinase inhibitors, particularly targeting glycogen synthase kinase-3β (GSK-3β) . Its structural flexibility allows for modifications at the piperidine and nitrile groups, enabling tailored interactions with biological targets. Notably, derivatives of this compound exhibit promising neuroprotective properties, metabolic stability, and minimal cytotoxicity, making them candidates for neurodegenerative disease therapeutics .

Propriétés

IUPAC Name

3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c9-4-1-8(12)11-5-2-7(10)3-6-11/h7H,1-3,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZRRJWQHRPZKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, including alterations in the production of key metabolites and energy levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For example, it can bind to the active site of an enzyme, leading to inhibition or activation of the enzyme’s function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Activité Biologique

3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a piperidine ring and a nitrile functional group, with the molecular formula C9H12N4OC_9H_{12}N_4O and a molecular weight of approximately 192.26 g/mol. Its unique structure allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions.
  • Introduction of the Nitrile Group : Often involves nucleophilic substitution or condensation reactions with cyanoacetic acid derivatives.
  • Functionalization : The amine group can be introduced via reductive amination.

Research indicates that this compound interacts with specific molecular targets, potentially modulating neurotransmitter systems. Its influence on pathways related to mood regulation and cognitive function has been noted, suggesting its role in neuropharmacology.

Case Studies and Research Findings

  • Neuropharmacological Effects : Studies have shown that compounds similar to this compound exhibit antidepressant-like effects in animal models, impacting serotonin and norepinephrine levels.
  • Anticancer Potential : In vitro evaluations have indicated that derivatives of this compound may inhibit cancer cell proliferation by targeting autophagy pathways, particularly in non-small cell lung cancer models.
  • Inhibition of Janus Kinase Activity : Similar piperidine compounds have been investigated for their ability to inhibit Janus kinase (JAK) activity, which is crucial in treating autoimmune diseases .

Data Table: Biological Activity Overview

Biological Activity Mechanism Target Disease/Condition Reference
Neurotransmitter modulationAffects serotonin/norepinephrineDepression
Anticancer activityInhibits cell proliferationNon-small cell lung cancer
Janus kinase inhibitionModulates immune responseAutoimmune diseases

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-aminopiperidin-1-yl)-3-oxopropanenitrile with structurally analogous compounds, focusing on biological activity, synthetic routes, and pharmacological profiles.

Kinase Inhibitors with Modified Piperidine Substituents
Compound Name Key Substituents Biological Activity (IC₅₀) Synthesis Method Key Properties
(R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile 7-Chloro-pyrimidoindole, methylamino 480 nM (GSK-3β) PyBOP-mediated coupling High metabolic stability, neuroprotective
3-((3S,4R)-2,4-Dimethyl-3-(2-oxoimidazo-pyrrolopyridinyl)piperidin-1-yl)-3-oxopropanenitrile Imidazo-pyrrolopyridine, dimethylpiperidine N/A (JAK inhibitor) Multi-step cyclization and coupling Predicted high anti-RA activity

Key Differences :

  • The target compound’s 4-aminopiperidine group enhances hydrogen bonding with kinase active sites, whereas chloro-pyrimidoindole derivatives (e.g., (R)-2) prioritize hydrophobic interactions .
  • Fluorinated analogs (e.g., 3-(3-fluoropiperidin-1-yl)-3-oxopropanenitrile) show reduced metabolic stability compared to the amino-substituted parent compound due to altered electron distribution .
Heterocyclic Derivatives with Varied Core Structures
Compound Name Core Structure Application Synthesis Yield Key Reactivity
3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile Thiazole-tosylamino Heterocyclic synthesis Moderate Reacts with α,β-unsaturated nitriles
3-(4-Ethylphenyl)-3-oxopropanenitrile Phenyl-ethyl β-Lactamase inhibitor intermediate High Microwave-assisted cyclization

Key Differences :

  • Thiazole-based derivatives (e.g., ) prioritize electrophilic substitution reactions, whereas the target compound’s piperidine-nitrogen enables nucleophilic coupling .
  • Ethylphenyl derivatives (e.g., ) are optimized for β-lactamase inhibition but lack the neuroprotective profile of 4-aminopiperidine analogs .
Anticancer and Antimicrobial Derivatives
Compound Name Substituents Activity Mechanism
3-(4-Methoxyphenyl)-3-oxopropanenitrile 4-Methoxyphenyl Anticancer (in vitro) Hydrogen bonding enhancement
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate Nitropyridine, ethyl ester Antimicrobial precursor Nitro-group-mediated redox

Key Differences :

    Méthodes De Préparation

    Step 1: Condensation Reaction to Form 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile

    • Reactants:
      • N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine
      • Ethyl cyanoacetate
    • Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
    • Solvent: Methanol
    • Conditions:
      • Reactants are combined in methanol at 5-15 °C.
      • DBU is added slowly to catalyze the condensation.
      • The reaction mixture is stirred and allowed to react for approximately 8 hours at 15-25 °C.
    • Monitoring: Thin-layer chromatography (TLC) with methanol:dichloromethane (1:6) ensures near-complete conversion.
    • Workup:
      • The reaction mixture is filtered.
      • The solid product is washed with a methanol-water mixture (typically 2:1 ratio).
      • Drying yields the crude this compound as a white solid.
    • Yield: Approximately 90-91% molar yield based on the amine starting material.

    Step 2: Salt Formation (Optional)

    • The crude product can be converted into its citrate salt for enhanced stability and purity.
    • Procedure:
      • Dissolve the crude product in a mixed solvent of absolute ethanol and purified water (ratios vary from 7:1 to 8:1).
      • Heat to 75-85 °C and reflux to dissolve.
      • Dissolve citric acid monohydrate separately in the remaining solvent volume.
      • Slowly add the citric acid solution to the refluxing solution of the compound.
      • Continue reflux for 0.5 to 1 hour, then cool to 15-20 °C and stir for 1-2 hours.
      • Filter, wash the precipitated solid with absolute ethanol, and dry.
    • Yield: High molar yields of 90-98% based on the free base compound.

    Reaction Parameters and Optimization

    Parameter Typical Value/Range Notes
    Temperature (Step 1) 5-25 °C Controlled addition of DBU at low temperature improves selectivity
    Reaction Time (Step 1) ~8 hours Ensures complete condensation
    Solvent (Step 1) Methanol Polar protic solvent facilitating reaction
    Catalyst DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Strong non-nucleophilic base catalyzes condensation
    Solvent Ratio (Step 2) Ethanol:Water = 7:1 to 8:1 Affects solubility and crystallization of citrate salt
    Reflux Temperature (Step 2) 75-85 °C Ensures dissolution and reaction during salt formation
    Stirring Time Post Cooling 1-2 hours Promotes complete crystallization
    Washing Solvent Absolute Ethanol Removes impurities and residual solvents

    Alternative and Advanced Methods

    • Microwave-Assisted Synthesis: Can accelerate reaction rates and improve yields by providing rapid and uniform heating.
    • Continuous Flow Chemistry: Offers better control over reaction parameters and scalability, potentially improving reproducibility and safety. However, detailed protocols for these methods specifically for this compound are limited in public literature.

    Summary Table of Preparation Method

    Step Description Reactants/Conditions Yield (%) Notes
    1 Condensation to form this compound N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine + Ethyl cyanoacetate + DBU in Methanol, 5-25 °C, 8 h 90-91 TLC monitoring, filtration, washing
    2 Salt formation (Citrate) Dissolution in Ethanol/Water (7:1 to 8:1), reflux 75-85 °C, citric acid addition, cooling, filtration 90-98 Enhances purity and stability

    Research Findings and Notes

    • The described method offers a simple operation , mild reaction conditions , and high product yield with good purity and low impurity content .
    • The use of DBU as a catalyst is crucial for efficient condensation without side reactions.
    • The citrate salt form is preferred for pharmaceutical applications due to its improved physicochemical properties.
    • Variations in solvent ratios and reaction times have been tested to optimize yield and purity, with consistent results in the 90%+ yield range.
    • The compound’s biochemical relevance is noted in kinase interaction studies, underscoring the importance of high-purity synthesis.

    Q & A

    Q. What methodologies are recommended for synthesizing 3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile with high purity and yield?

    The synthesis typically involves a multi-step process:

    • Step 1 : React 4-aminopiperidine with a nitrile-containing acylating agent (e.g., cyanoacetic acid derivatives) under basic conditions to form the amide bond.
    • Step 2 : Optimize reaction parameters (temperature: 0–5°C, solvent: ethanol, catalyst: piperidine) to minimize side reactions like hydrolysis of the nitrile group .
    • Step 3 : Purify via column chromatography or recrystallization. Advanced methods like microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency and yield .
    • Validation : Confirm purity using HPLC (>98%) and structural integrity via 1H NMR^{1}\text{H NMR} (e.g., piperidine proton signals at δ 2.5–3.5 ppm) .

    Q. How can researchers characterize the structural and electronic properties of this compound?

    • Spectroscopic Analysis :
      • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify proton environments (e.g., nitrile carbon at ~115 ppm) and piperidine ring conformation .
      • FT-IR : Confirm presence of amide (C=O stretch at ~1650 cm1^{-1}) and nitrile (C≡N stretch at ~2250 cm1^{-1}) groups .
    • X-ray Crystallography : Resolve crystal structure to determine bond angles and spatial arrangement (e.g., piperidine chair conformation) .

    Q. What are the stability considerations for this compound under varying experimental conditions?

    • Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmosphere .
    • pH Sensitivity : Susceptible to hydrolysis in acidic/basic conditions; maintain neutral pH during storage .
    • Light Sensitivity : Protect from UV exposure to prevent nitrile group degradation .

    Q. What preliminary biological screening strategies are suitable for this compound?

    • In vitro Assays :
      • Enzyme inhibition (e.g., kinases, proteases) using fluorescence-based assays.
      • Cytotoxicity screening (IC50_{50}) in cancer cell lines (e.g., HeLa, MCF-7) .
    • Target Prediction : Use molecular docking (AutoDock Vina) to prioritize targets based on binding affinity to the piperidine-amide motif .

    Q. What safety protocols are critical for handling this compound?

    • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
    • Ventilation : Use fume hoods due to potential release of toxic HCN vapors under decomposition .
    • Waste Disposal : Neutralize with 10% NaOH before disposal in designated hazardous waste containers .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in biological activity data across studies?

    • Case Study : Conflicting reports on cytotoxicity may arise from substituent variations (e.g., fluoromethyl vs. iodophenyl groups in analogs).
    • Methodology :
      • Compare IC50_{50} values across analogs (see Table 1).
      • Perform dose-response assays under standardized conditions (e.g., 72-hour incubation, ATP-based viability assays) .

    Table 1 : Cytotoxicity of Piperidine-Nitrile Analogs

    SubstituentIC50_{50} (µM, HeLa)Source
    4-Aminopiperidin-1-yl12.3 ± 1.2
    4-Fluoromethyl8.9 ± 0.8
    4-Iodophenyl23.7 ± 2.1

    Q. What strategies enhance target selectivity in enzyme inhibition studies?

    • Structural Tuning : Introduce electron-withdrawing groups (e.g., fluorine) to the piperidine ring to improve binding to hydrophobic enzyme pockets .
    • Kinetic Analysis : Determine KiK_i values via Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
    • SPR Spectroscopy : Measure real-time binding kinetics to assess selectivity (e.g., >10-fold selectivity over off-targets) .

    Q. How can computational methods guide the design of derivatives with improved pharmacological profiles?

    • QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values) with logP and bioavailability .
    • MD Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to optimize piperidine ring flexibility and hydrogen bonding .
    • ADMET Prediction : Use SwissADME to predict metabolic stability (CYP450 inhibition) and blood-brain barrier permeability .

    Q. What mechanisms underlie the compound’s interaction with cytochrome P450 enzymes?

    • Mechanistic Study :
      • Step 1 : Incubate with human liver microsomes and NADPH; monitor metabolite formation via LC-MS .
      • Step 2 : Identify reactive intermediates (e.g., epoxide formation) using trapping agents like glutathione .
      • Step 3 : Correlate metabolic pathways with toxicity using zebrafish models .

    Q. How can researchers optimize analytical methods for detecting trace impurities in synthesized batches?

    • HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile in 20 min) with ESI+ ionization to detect impurities (<0.1% threshold) .
    • NMR Spiking : Add authentic samples of suspected byproducts (e.g., hydrolyzed amide) to confirm impurity identity .
    • DoE Approach : Apply factorial design to optimize column temperature and flow rate for peak resolution .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile
    Reactant of Route 2
    Reactant of Route 2
    3-(4-Aminopiperidin-1-yl)-3-oxopropanenitrile

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.